![molecular formula C12H20N2 B2640083 N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine CAS No. 855715-31-0](/img/structure/B2640083.png)
N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine” is a chemical compound with the CAS Number: 855715-31-0 . It has a molecular weight of 192.3 and is a liquid at room temperature . The IUPAC name for this compound is 1-(4-ethylphenyl)-N~1~,N~1~-dimethyl-1,2-ethanediamine .
Molecular Structure Analysis
The molecular formula of “N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine” is C12H20N2 . The InChI code for this compound is 1S/C12H20N2/c1-4-10-5-7-11(8-6-10)12(9-13)14(2)3/h5-8,12H,4,9,13H2,1-3H3 .Physical And Chemical Properties Analysis
“N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine” is a liquid at room temperature .Scientific Research Applications
- Procainamide has been investigated for its antibacterial properties. A study synthesized a complex between procainamide and tetraphenylborate ions. This complex exhibited good activity against both Gram-positive bacteria (such as S. aureus and B. subtilis) and yeast (Candida albicans) .
- While not directly related to procainamide, indole derivatives (which share structural similarities) have shown promise in anti-HIV research. These compounds could be explored further for their antiviral effects .
- The formation of ion-associate complexes is crucial for understanding bioactive molecules and receptor interactions. Procainamide’s complex with tetraphenylborate ions exemplifies this chemistry, providing insights into molecular interactions .
- Researchers have performed molecular docking studies on indole derivatives (similar to procainamide) as potential anti-HIV agents. While this specific study doesn’t focus on procainamide, it highlights the relevance of indole-based compounds in drug discovery .
- Procainamide’s structural features include a pyrazole ring. Synthesis of related pyrazole derivatives, such as 1-methyl-1H-pyrazole-4,5-diamine, has been explored. These derivatives may have diverse applications in medicinal chemistry .
- Density functional theory (DFT) calculations provide electronic characteristics of procainamide complexes. Researchers have studied the ground state properties, vibrational frequencies, and UV absorption peaks of these complexes, aiding in understanding their behavior .
Antibacterial Activity
Anti-HIV Potential
Ion-Associate Chemistry
Molecular Docking Studies
Pyrazole Derivatives
Computational Insights
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
1-(4-ethylphenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-10-5-7-11(8-6-10)12(9-13)14(2)3/h5-8,12H,4,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYAUXCQVPGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-1-(4-ethylphenyl)ethyl]dimethylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.